molecular formula C12H18O B1605688 4-Methyl-4-phenylpentan-2-ol CAS No. 2035-93-0

4-Methyl-4-phenylpentan-2-ol

Cat. No.: B1605688
CAS No.: 2035-93-0
M. Wt: 178.27 g/mol
InChI Key: NCYQVRNLBAYSLE-UHFFFAOYSA-N
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Description

4-Methyl-4-phenylpentan-2-ol is an organic compound with the molecular formula C12H18O. It is a colorless to yellow liquid that is used in various chemical applications. The compound is known for its unique structure, which includes a phenyl group and a secondary alcohol functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-4-phenylpentan-2-ol can be synthesized through several methods. One common method involves the Grignard reaction, where benzyl chloride is reacted with magnesium to form benzyl magnesium bromide. This intermediate is then hydrolyzed with isovaleraldehyde to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding ketone. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-phenylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: The major product is 4-Methyl-4-phenylpentan-2-one.

    Reduction: Various alcohol derivatives can be formed depending on the reducing agent used.

    Substitution: Halogenated derivatives of the compound are common products.

Scientific Research Applications

4-Methyl-4-phenylpentan-2-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4-phenylpentan-2-ol is unique due to its specific structure, which includes both a phenyl group and a secondary alcohol. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications.

Properties

IUPAC Name

4-methyl-4-phenylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYQVRNLBAYSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883711
Record name Benzenepropanol, .alpha.,.gamma.,.gamma.-trimethyl-
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Molecular Weight

178.27 g/mol
Source PubChem
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CAS No.

2035-93-0
Record name 4-Methyl-4-phenyl-2-pentanol
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Record name 4-Phenyl-4,4-dimethyl-2-butanol
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Record name 2035-93-0
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Record name Benzenepropanol, .alpha.,.gamma.,.gamma.-trimethyl-
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Record name 4-methyl-4-phenylpentan-2-ol
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Record name DIMETHYL PHENYLBUTANOL
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Synthesis routes and methods

Procedure details

"C6H6 concenses with (Me2C(OH) 2 only if 2-2.5 moles AlCl3 are used at 80°, yielding 8% 1,1,2-trimethyl-indan and some 50% Me2CAc. CH2 (CMe2OH)2 with 1.5 moles AlCl3 at 50°-70° yields 52.5% 1,1,3,3-tetramethyl-indan and 18% 1,2,3,5,6,7-hexahydro-1,1,3,3,5,5,7,7-octamethyl-indacene, m. 214°, while 2,5-dimethyl-2,5-hexanediol similarly gives 57.3% 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene and 1,1,4,4,5,5,8,8-octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene (20%). Reaction with MeCH-(OH)CH2C(OH)Me2 with 1.5 moles AlCl3 at 50°-60° gave 20% Me2CPhCH2CH(OH)Me and 25% 1,1,3-trimethyl-indan. Me2C(OH)CH2COMe with 2 moles AlCl3 at 20° gave 61% PhCH2CHMeCH2COMe and a little unknown product, m. 127°. The mechanism is probably analogous to that given for ROH (Byull. Sredneaziat. Gosudarst. Univ. No. 25, 45(1947), with additional possibility of intermediate formation of oxido structures."
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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